REACTION_CXSMILES
|
[O:1](C(C)(C)C)[K].[N+:7]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])#[C-:8].[CH3:15][C:16]([CH3:22])([CH:19]([CH3:21])[CH3:20])[CH:17]=O.CCOCC>O.CC(O)=O>[CH2:13]([O:12][C:10](=[O:11])[C:9]([NH:7][CH:8]=[O:1])=[CH:15][C:16]([CH3:22])([CH3:17])[CH:19]([CH3:21])[CH3:20])[CH3:14]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
32.2 mL
|
Type
|
reactant
|
Smiles
|
O([K])C(C)(C)C
|
Name
|
|
Quantity
|
3.35 mL
|
Type
|
reactant
|
Smiles
|
[N+](#[C-])CC(=O)OCC
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
CC(C=O)(C(C)C)C
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred an additional 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A clean and dry 250 mL round-bottom flask
|
Type
|
CUSTOM
|
Details
|
was equipped with a stir bar
|
Type
|
CUSTOM
|
Details
|
flushed with Ar
|
Type
|
ADDITION
|
Details
|
Dry THF was added (40 mL)
|
Type
|
CUSTOM
|
Details
|
The cold-bath was removed
|
Type
|
CUSTOM
|
Details
|
resulting mixture
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted by addition of
|
Type
|
ADDITION
|
Details
|
the layers were mixed
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with 1×50 mL sat. NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The organic layer was decanted
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude enamide was purified by flash chromatography on silica gel
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(=CC(C(C)C)(C)C)NC=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.54 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |